Serinol-d5: A Technical Guide for Researchers
Serinol-d5: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Serinol-d5, a deuterated analog of Serinol (2-aminopropane-1,3-diol). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Chemical Properties and Structure
Serinol-d5 is a stable, isotopically labeled form of Serinol where five hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key feature for its use in various analytical techniques.
Table 1: Chemical Properties of Serinol and Serinol-d5
| Property | Serinol | Serinol-d5 |
| Molecular Formula | C₃H₉NO₂[1][2][3] | C₃H₄D₅NO₂[1] |
| Molecular Weight | 91.11 g/mol [1] | 96.14 g/mol |
| IUPAC Name | 2-aminopropane-1,3-diol | 2-aminopropane-1,1,2,3,3-d5-1,3-diol |
| Synonyms | 2-Amino-1,3-propanediol, DL-Serinol, 1,3-Dihydroxy-2-propylamine | Deuterated Serinol |
| CAS Number | 534-03-2 | Not available |
| SMILES | NC(CO)CO | [2H]C(O[2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])O[2H] (representative) |
Structure
The chemical structure of Serinol-d5 is identical to that of Serinol, with the exception of the deuterium atoms at specified positions. The exact positions of deuteration can vary depending on the synthetic method, but a common form involves deuteration of the hydroxyl and amine protons, as well as the carbon backbone.
Caption: Chemical structure of a possible isomer of Serinol-d5.
Experimental Protocols
Synthesis and Purification
The synthesis of Serinol-d5 would likely follow a similar pathway to that of unlabeled Serinol, with the introduction of deuterium at a key step. A common method for synthesizing Serinol is the reduction of 2-nitro-1,3-propanediol.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for Serinol-d5.
Hypothetical Deuteration Protocol:
A plausible method for the synthesis of Serinol-d5 involves the catalytic reduction of 2-nitro-1,3-propanediol using a deuterium source, such as deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄), in a suitable deuterated solvent.
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Reduction: The starting material, 2-nitro-1,3-propanediol, is dissolved in a deuterated solvent (e.g., D₂O or methanol-d4).
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Catalyst Addition: A suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
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Deuterium Introduction: The reaction mixture is subjected to an atmosphere of deuterium gas or treated with a deuterated reducing agent. The reaction is typically stirred at room temperature or with gentle heating until completion.
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Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure Serinol-d5.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum of Serinol-d5 is expected to be significantly simplified compared to that of unlabeled Serinol due to the replacement of protons with deuterium. The signals corresponding to the deuterated positions will be absent. The remaining proton signals would allow for the confirmation of the structure and the assessment of the degree of deuteration at non-deuterated sites.
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¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the Serinol backbone. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and may show a slight isotopic shift compared to the corresponding carbons in unlabeled Serinol.
Mass Spectrometry (MS):
Mass spectrometry is a primary tool for confirming the incorporation of deuterium.
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Electrospray Ionization (ESI)-MS: This technique would be used to determine the molecular weight of Serinol-d5. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 97.15).
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Isotopic Purity Analysis: High-resolution mass spectrometry can be used to determine the isotopic purity of Serinol-d5 by analyzing the distribution of isotopologues.
Table 2: Expected Analytical Data for Serinol-d5
| Technique | Expected Observations |
| ¹H NMR | Absence of signals at positions where H is replaced by D. Simplified spectrum compared to Serinol. |
| ¹³C NMR | Triplet splitting for carbons directly bonded to deuterium. Potential for slight upfield isotopic shifts. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 97.15 for [C₃H₄D₅NO₂ + H]⁺). |
Biological Context and Signaling Pathways
Serinol-d5 is primarily used as a tracer in metabolic and pharmacokinetic studies. Its biological activity is expected to be similar to that of unlabeled Serinol. Serinol itself is a structural analog of the amino acid L-serine and a precursor to various important biomolecules.
While there are no known signaling pathways directly activated by Serinol, its precursor, L-serine, and its derivatives are involved in crucial cellular processes. For instance, sphingosine, a derivative of Serinol, and its N-acylated form, ceramide, are key second messengers in eukaryotes, regulating processes like cell growth, apoptosis, and stress response. Furthermore, serine metabolism has been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
The use of Serinol-d5 can help researchers to trace the metabolic fate of Serinol and its incorporation into downstream molecules, providing insights into these signaling pathways.
Signaling Pathway Context:
Caption: Metabolic and signaling context of Serinol.
Applications in Research
The primary application of Serinol-d5 is as an internal standard in quantitative mass spectrometry-based assays for the analysis of Serinol in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Other potential applications include:
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Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites to study the dynamics of metabolic pathways.
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Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of Serinol-based drug candidates.
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Enzyme Mechanism Studies: Investigating the kinetic isotope effect to elucidate the mechanisms of enzymes that metabolize Serinol.
Safety and Handling
Serinol-d5 should be handled in accordance with standard laboratory safety procedures for chemical reagents. While specific toxicity data for Serinol-d5 is not available, the safety profile is expected to be similar to that of unlabeled Serinol. Unlabeled Serinol is classified as a substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]
